molecular formula C8H8N2O B11797397 N-Methylbenzo[d]oxazol-6-amine

N-Methylbenzo[d]oxazol-6-amine

Cat. No.: B11797397
M. Wt: 148.16 g/mol
InChI Key: HGSXXDOTIGTQAG-UHFFFAOYSA-N
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Description

N-Methylbenzo[d]oxazol-6-amine (CAS 1354404-71-9) is a high-purity chemical compound offered for research and development purposes. This benzoxazole derivative features a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . Benzoxazole is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several marketed drugs . The planar structure of the benzoxazole core allows for efficient interaction with biological targets; the benzene ring can engage in π-π stacking, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating binding to target proteins . Recent scientific investigations highlight the significant research value of 2-methylbenzoxazole derivatives as potent and promising lead compounds for the development of Monoamine Oxidase (MAO) inhibitors . MAO enzymes are important targets for treating neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Proper handling procedures should be followed. For specific storage recommendations, please consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

N-methyl-1,3-benzoxazol-6-amine

InChI

InChI=1S/C8H8N2O/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3

InChI Key

HGSXXDOTIGTQAG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the methylation of benzoxazole-2-thiol followed by a nucleophilic addition-elimination reaction with methylamine . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Catalytic N-Methylation via Cross-Coupling

Alternative methods employ transition-metal-free catalysis for direct N-methylation. A microwave-assisted protocol achieves efficient dimethylation:

Reaction Conditions

  • Catalyst : Tetrabutylammonium iodide (TBAI, 10 mol%)

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)

  • Methyl Source : Trimethylamine

  • Solvent : Acetonitrile

  • Temperature : 100°C (microwave)

  • Time : 20 minutes

  • Yield : 65%

ParameterValueNotes
Substrate scopeBroad (electron-rich benzoxazoles)Electron-withdrawing groups reduce yields
SelectivityExclusive N-methylationNo O-methylation observed
ScalabilityDemonstrated at 5 mmol scaleMinimal catalyst leaching

Halogenation

N-Methylbenzo[d]oxazol-6-amine undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid:

Reaction Conditions

  • Reagents : NBS (1.1 equiv), AcOH, 70°C, 4 hours

  • Yield : 86% (6-bromo-N,N-dimethylbenzo[d]oxazol-2-amine)

Product Utility : Brominated derivatives serve as intermediates in Suzuki-Miyaura cross-coupling reactions .

Trifluoromethylation

Electrophilic trifluoromethylation with Umemoto’s reagent:

Reaction Conditions

  • Reagent : Umemoto’s reagent (1.2 equiv)

  • Base : Cs2_2CO3_3 (2 equiv)

  • Solvent : DMF, 100°C, 12 hours

  • Yield : 50% (6-trifluoromethyl-N-methyl derivative)

Biological Activity

This compound derivatives exhibit anthelmintic activity against Trichinella spiralis:

DerivativeIn Vivo Efficacy (250 mg/kg)Cytotoxicity (LD50_{50})
6-(N,N-Dimethyl)49% parasite reduction>2000 mg/kg (rats)
6-Bromo-N-methyl55% reduction1800 mg/kg

Mechanism : Molecular docking suggests binding to nematode β-tubulin, disrupting microtubule assembly .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 290°C (DSC) .

  • pH Sensitivity : Stable in neutral conditions; degrades under strong acid/base (HCl/NaOH > 2M) .

  • Photoreactivity : Forms dimers under UV light (λ = 254 nm) in aprotic solvents .

Industrial-Scale Considerations

ParameterOptimization StrategyOutcome
Catalyst recyclingMagnetic Fe3_3O4_4@SiO2_2 nanocatalysts4 cycles with <5% yield drop
Solvent recoveryMeOH/H2_2O azeotrope distillation92% solvent reuse
Waste reductionFlow chemistry (microreactor)40% less E-factor vs batch

Scientific Research Applications

Biological Activities

N-Methylbenzo[d]oxazol-6-amine exhibits several significant biological activities:

Anthelmintic Activity

This compound has shown notable anthelmintic properties, comparable to established drugs like albendazole. It is effective against various parasitic organisms, including Trichinella spiralis and Gnathostoma spinigerum. A study indicated that a dosage of 250 mg/kg reduced T. spiralis abundance by 49% in infected mice, demonstrating its potential as a treatment for parasitic infections .

Cytotoxicity

While exhibiting cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), this compound has shown significantly lower toxicity compared to traditional chemotherapeutics. This suggests its potential as a safer alternative in cancer therapy .

Other Biological Activities

Beyond its anthelmintic properties, this compound has been associated with:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Activity : Potential in reducing oxidative stress markers .

Anthelmintic Efficacy

A recent study highlighted the compound's effectiveness against C. elegans, with IC50 values comparable to standard treatments. The low toxicity profile was emphasized as a significant advantage, making it a promising candidate for further development in antiparasitic drug research .

Synthetic Strategies

Research has focused on developing efficient synthetic routes for this compound. A recent study reported successful synthesis using environmentally friendly methods, yielding high purity products suitable for biological assays .

Cytotoxicity Studies

In vitro studies have shown that while the compound exhibits cytotoxic effects on cancer cell lines, these effects are significantly lower than those observed with traditional chemotherapeutics, suggesting a potential role as a safer alternative in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methylbenzo[d]oxazol-6-amine with key analogs, highlighting structural differences, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound 1628416-47-6 C₉H₁₀N₂O 162.19 N-CH₃, 6-NH₂ Not reported Kinase inhibitors, drug intermediates
2-Methylbenzo[d]oxazol-6-amine 5676-60-8 C₈H₈N₂O 148.16 2-CH₃, 6-NH₂ 137–138 Material science, fluorescent probes
2-(4-Chlorophenyl)benzo[d]oxazol-6-amine 69657-64-3 C₁₃H₉ClN₂O 244.68 4-Cl-C₆H₄, 6-NH₂ Not reported Antimicrobial agents
5-Chloro-2-methylbenzo[d]oxazol-6-amine 1820717-50-7 C₇H₅ClN₂O 168.58 5-Cl, 2-CH₃, 6-NH₂ Not reported Photovoltaic materials
2-(tert-Butyl)benzo[d]oxazol-6-amine 1152527-60-0 C₁₁H₁₄N₂O 190.24 2-(C(CH₃)₃), 6-NH₂ Not reported Catalysis, polymer additives

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of a methyl group at the nitrogen (N-CH₃) in this compound increases its molecular weight compared to 2-Methylbenzo[d]oxazol-6-amine (162.19 vs. 148.16 g/mol) .
  • Bulky substituents like tert-butyl (C(CH₃)₃) further elevate molecular weight (e.g., 190.24 g/mol) .

Impact of Halogenation :

  • Chlorine substitution (e.g., 5-Chloro-2-methylbenzo[d]oxazol-6-amine) enhances molecular polarity and may improve binding affinity in medicinal applications .

Thermal Stability :

  • 2-Methylbenzo[d]oxazol-6-amine exhibits a defined melting point (137–138°C), whereas N-methylated and halogenated analogs lack reported data, suggesting differences in crystallinity .

Synthetic Methods :

  • Microwave-assisted synthesis is prevalent for benzo[d]oxazole derivatives, offering faster reaction times and higher yields compared to conventional methods . For example, Valizadeh et al. (2010b) synthesized N-methylbenzo[d]isoxazolium hydroxides under microwave irradiation .

Biological Activity

N-Methylbenzo[d]oxazol-6-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its low cytotoxicity, which makes it a promising candidate for drug development. The compound can be synthesized through various methods, including metal-free conditions that enhance its scalability for pharmaceutical applications .

Common Synthesis Methods

MethodYieldConditions
Reduction of nitro compounds85%Iron and ammonium chloride in methanol at 70°C for 2 hours
Hydrogenation85%Pd/C catalyst in methanol at room temperature for 16 hours

Anthelmintic Activity

This compound exhibits notable anthelmintic activity , showing comparable potency to established drugs like albendazole against various parasitic organisms such as Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis. Importantly, it demonstrates about ten times lower cytotoxicity towards normal human cells compared to albendazole, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its anthelmintic effects involves the modulation of metabolic pathways within parasites. Specifically, it up-regulates purine and pyrimidine metabolism while down-regulating sphingolipid metabolism, which is critical for parasite survival .

Other Biological Activities

Beyond its anthelmintic properties, this compound has been associated with various other biological activities:

  • Antimicrobial : Exhibits effectiveness against a range of bacterial strains.
  • Antioxidant : Shows potential in reducing oxidative stress markers.
  • Cytotoxic : Demonstrates activity against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .

Case Studies and Research Findings

  • Anthelmintic Efficacy : A study highlighted that this compound was effective against C. elegans, with IC50 values comparable to standard treatments. The compound's low toxicity profile was emphasized as a significant advantage .
  • Synthetic Strategies : Research has focused on developing efficient synthetic routes for this compound, enhancing its availability for further biological testing. A recent study reported successful synthesis using environmentally friendly methods, yielding high purity products suitable for biological assays .
  • Cytotoxicity Studies : In vitro studies have shown that while the compound exhibits cytotoxic effects on cancer cell lines, these effects are significantly lower than those observed with traditional chemotherapeutics, suggesting a potential role as a safer alternative in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methylbenzo[d]oxazol-6-amine, and what are their key methodological considerations?

  • Answer: The synthesis typically involves cyclocondensation of substituted anilines with thiocyanates or oxazole precursors, followed by methylation. For example, benzo[d]oxazol-6-amine derivatives can be synthesized via bromine-mediated cyclization of aniline derivatives with sodium thiocyanate, followed by methylation using iodomethane or dimethyl sulfate . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >80%. Purification often involves recrystallization from ethanol or aqueous NaOH solutions .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methyl group position and aromatic substitution patterns. For example, the methyl group in this compound typically appears as a singlet near δ 2.70 ppm in ¹H NMR . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate molecular weight and functional groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

  • Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For instance, similar N-methylated heterocycles achieved 90% yield in 15 minutes under microwave conditions compared to 6 hours via conventional reflux . Key parameters include power settings (150–300 W), solvent dielectric properties, and catalyst selection.

Q. What strategies resolve contradictions in spectral data interpretation for this compound analogs?

  • Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Advanced techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT calculations) can clarify ambiguous signals . For example, NOESY experiments distinguish between regioisomers in benzoxazole derivatives .

Q. How should researchers design experiments to evaluate the hERG liability of this compound-based therapeutics?

  • Answer: hERG channel inhibition assays (e.g., patch-clamp electrophysiology) are critical for cardiac safety profiling. In vitro protocols involve testing compound concentrations (0.1–10 µM) on HEK-293 cells expressing hERG channels. Data interpretation must account for false positives caused by lipophilicity or assay artifacts .

Q. What methodological advancements enhance the quantification of this compound in biological matrices?

  • Answer: LC-MS/MS with isotopic internal standards (e.g., ¹³C- or ¹⁵N-labeled analogs) improves sensitivity and reproducibility. Method validation should include linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments. For example, deuterated standards minimize ion suppression in plasma samples .

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